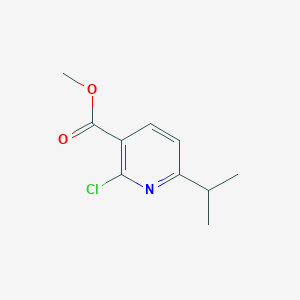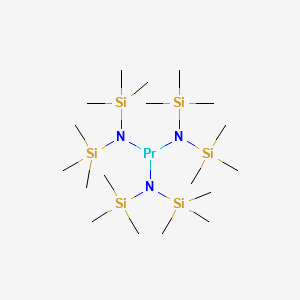
Praseodymium tris(hexamethyldisilazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Praseodymium tris(hexamethyldisilazide) is an organometallic compound with the chemical formula C18H54N3PrSi6 . It is a rare earth metal complex where praseodymium is coordinated with three hexamethyldisilazide ligands. This compound is known for its unique properties and is primarily used as a chemical intermediate in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Praseodymium tris(hexamethyldisilazide) can be synthesized through the reaction of praseodymium chloride with lithium hexamethyldisilazide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction is as follows:
PrCl3+3LiN(SiMe3)2→Pr[N(SiMe3)2]3+3LiCl
Industrial Production Methods: While the compound is mainly produced for research purposes, industrial-scale production would involve similar synthetic routes with careful control of reaction conditions to ensure high purity and yield .
Types of Reactions:
Oxidation: Praseodymium tris(hexamethyldisilazide) can undergo oxidation reactions, particularly when exposed to air or moisture, leading to the formation of praseodymium oxides.
Substitution: The hexamethyldisilazide ligands can be substituted with other ligands in the presence of suitable reagents, allowing for the synthesis of various praseodymium complexes.
Common Reagents and Conditions:
Oxidation: Exposure to air or moisture.
Substitution: Reagents such as halides or other nucleophiles in an inert atmosphere.
Major Products:
Oxidation: Praseodymium oxides.
Substitution: Various praseodymium complexes depending on the substituting ligand
Scientific Research Applications
Praseodymium tris(hexamethyldisilazide) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of other praseodymium complexes and as a catalyst in various organic reactions.
Materials Science: Employed in the preparation of advanced materials, including thin films and coatings.
Industry: Utilized in the development of specialized ceramics and glass.
Biology and Medicine:
Mechanism of Action
The mechanism of action of praseodymium tris(hexamethyldisilazide) involves its ability to act as a Lewis acid, facilitating various chemical transformations. The hexamethyldisilazide ligands stabilize the praseodymium center, allowing it to participate in reactions without undergoing significant decomposition. This stability is crucial for its effectiveness as a catalyst and in other applications .
Comparison with Similar Compounds
Praseodymium tris(trimethylsilylamide): Similar in structure but with different ligand properties.
Praseodymium tris(dimethylsilylamide): Another related compound with variations in ligand structure.
Uniqueness: Praseodymium tris(hexamethyldisilazide) is unique due to its specific ligand environment, which provides enhanced stability and reactivity compared to other praseodymium complexes. This makes it particularly valuable in research and industrial applications where stability and reactivity are crucial .
Properties
IUPAC Name |
tris[bis(trimethylsilyl)amino]praseodymium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Pr/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXZLAYEUQFWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Pr](N([Si](C)(C)C)[Si](C)(C)C)N([Si](C)(C)C)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3PrSi6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

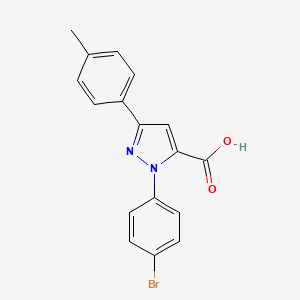

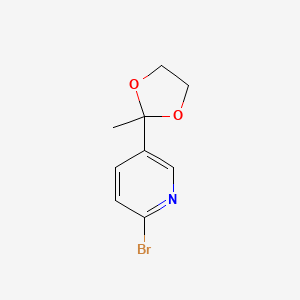
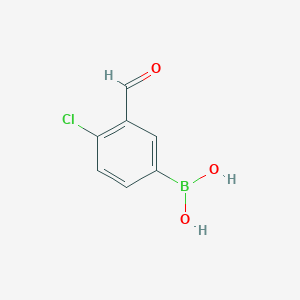
![2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide](/img/structure/B6360261.png)

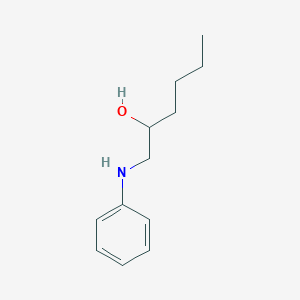
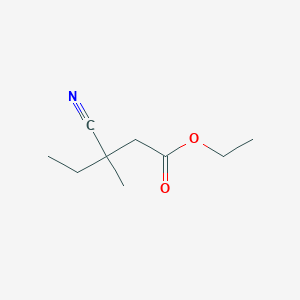
![2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B6360281.png)

